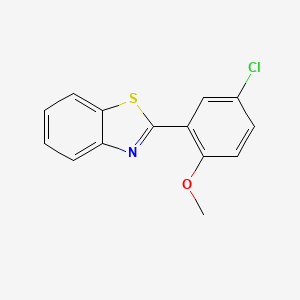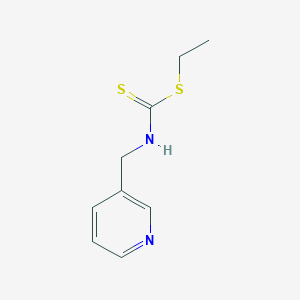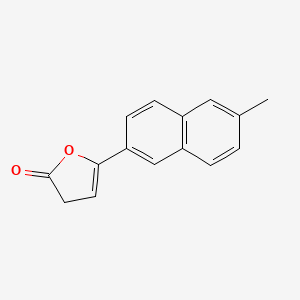
5-(6-methyl-2-naphthyl)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-methyl-2-naphthyl)-2(3H)-furanone, also known as musk ketone, is a synthetic fragrance compound that is widely used in the perfume industry. It is a member of the musk family of fragrances and is known for its sweet, floral, and musky scent. In recent years, there has been increasing interest in the synthesis, mechanism of action, and physiological effects of this compound.
Wirkmechanismus
The mechanism of action of 5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone is not fully understood, but studies have shown that it acts as a modulator of neurotransmitter release and may also have antioxidant properties. It has been suggested that 5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone may interact with the dopamine and acetylcholine systems in the brain, which are involved in the regulation of movement and cognition.
Biochemical and physiological effects:
Studies have shown that 5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone has a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and acetylcholine in the brain, which may contribute to its neuroprotective effects. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of a range of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Musk ketone has several advantages as a research tool. It is a stable compound that can be easily synthesized in the laboratory, and its fragrance properties make it easy to detect and quantify. However, there are also limitations to its use in lab experiments. Musk ketone is a synthetic compound that may not accurately reflect the effects of natural 5-(6-methyl-2-naphthyl)-2(3H)-furanone compounds in the body. Additionally, the use of 5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone in lab experiments may be limited by its potential toxicity and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on 5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone. One area of research is in the development of new drugs for the treatment of neurological disorders. Further studies are needed to fully understand the mechanism of action of 5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone and its potential as a neuroprotective agent. Another area of research is in the development of new fragrances and perfumes. Studies are needed to explore the potential of 5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone and other 5-(6-methyl-2-naphthyl)-2(3H)-furanone compounds in the development of new fragrances that are safe and sustainable. Finally, further studies are needed to explore the potential health effects of 5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone and other 5-(6-methyl-2-naphthyl)-2(3H)-furanone compounds, particularly in relation to their potential toxicity and environmental impact.
Synthesemethoden
The synthesis of 5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone can be achieved by several methods, including the Friedel-Crafts acylation reaction and the Pechmann condensation reaction. The Friedel-Crafts acylation reaction involves the reaction of 6-methylnaphthalene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The Pechmann condensation reaction involves the reaction of resorcinol with methyl vinyl ketone in the presence of a strong acid catalyst, such as sulfuric acid.
Wissenschaftliche Forschungsanwendungen
Musk ketone has been extensively studied for its fragrance properties, but it also has potential applications in other areas of research. One area of research is in the development of new drugs for the treatment of neurological disorders. Studies have shown that 5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone has neuroprotective properties and may be effective in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-(6-methylnaphthalen-2-yl)-3H-furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-10-2-3-12-9-13(5-4-11(12)8-10)14-6-7-15(16)17-14/h2-6,8-9H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFMQBFKJLTMFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=CCC(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-methylnaphthalen-2-yl)furan-2(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

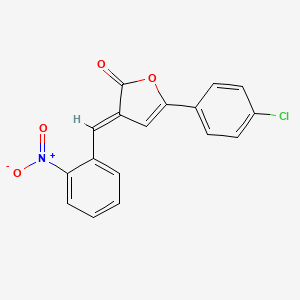
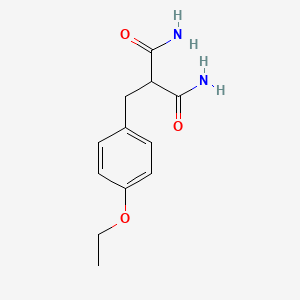
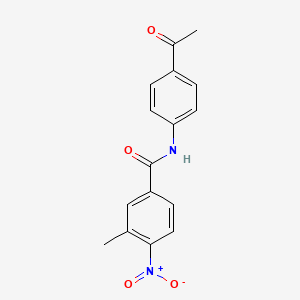
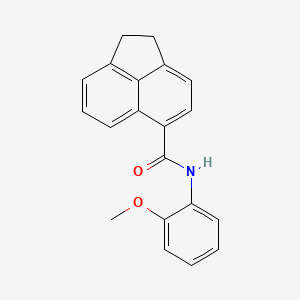
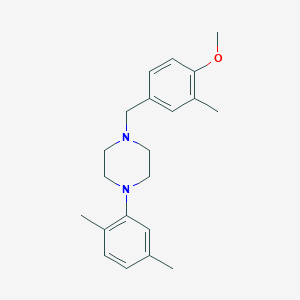
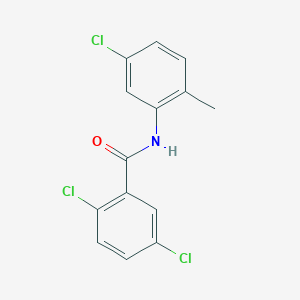
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5696883.png)
![5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole](/img/structure/B5696896.png)
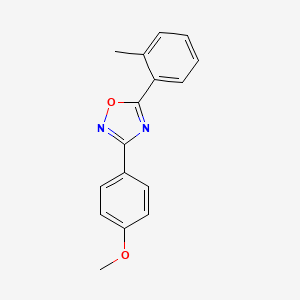
![2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5696914.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5696927.png)
![1-[1-allyl-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5696928.png)
